molecular formula C11H21NO4 B1450404 4-(3,3-Diethoxypropyl)morpholin-3-one CAS No. 1522308-05-9

4-(3,3-Diethoxypropyl)morpholin-3-one

Cat. No. B1450404
CAS RN: 1522308-05-9
M. Wt: 231.29 g/mol
InChI Key: LFKVNCFVVPMPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Diethoxypropyl)morpholin-3-one is a chemical compound with the molecular formula C11H21NO4 . It is not intended for human or veterinary use and is used for research purposes. Some morpholin-3-one derivatives have shown potential in causing cell cycle arrest at the G1 phase, increasing the levels of P53 and Fas, and inducing A549 cell apoptosis in lung cancer .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3 . The compound has a molecular weight of 231.29 g/mol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 231.29 g/mol .

Scientific Research Applications

4-DMP is used in a variety of scientific research applications. It is commonly used as a solvent in organic synthesis, and it is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 4-DMP is also used in the production of polymers, as a catalyst, and as a reagent in biochemical assays. Additionally, 4-DMP has been used to study the effects of various drugs on the human body.

Mechanism of Action

The exact mechanism of action of 4-DMP is still not fully understood. However, it is known to interact with certain proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-DMP has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
4-DMP has been shown to have some biological activity, although its exact effects are still not fully understood. In animal studies, 4-DMP has been shown to increase heart rate and blood pressure, and to decrease body temperature. Additionally, 4-DMP has been shown to have an anti-inflammatory effect, and to reduce the production of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The low boiling point, low toxicity, and low vapor pressure of 4-DMP make it an ideal solvent for use in a variety of laboratory experiments. Additionally, 4-DMP is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, 4-DMP is not miscible with water, and it can be difficult to separate from other compounds, which can limit its use in certain experiments.

Future Directions

Given its biological activity, 4-DMP has potential applications in the development of therapeutic agents. Additionally, further research is needed to better understand its mechanism of action, and to identify potential side effects. Additionally, 4-DMP could be used to study the effects of other drugs on the human body, and to develop more efficient methods for synthesizing other compounds. Finally, 4-DMP could be used to develop more efficient methods for synthesizing polymers, and to study the effects of various environmental pollutants.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(3,3-diethoxypropyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKVNCFVVPMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1CCOCC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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